molecular formula C21H25N3O4S B5544257 N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide

N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide

Cat. No.: B5544257
M. Wt: 415.5 g/mol
InChI Key: IDGFRNRNGRCPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide, as part of a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, has been investigated for its antioxidant properties and enzyme inhibitory potential. These compounds exhibit moderate antioxidant activity, assessed through DPPH radical scavenging and metal chelating methods, and show significant inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications for conditions associated with oxidative stress and enzyme dysregulation (Nabih Lolak et al., 2020).

Antimicrobial and Antituberculosis Properties

Research has shown that derivatives of this compound possess significant antimycobacterial activity. A study highlighted the synthesis of thiourea derivatives bearing benzenesulfonamide moiety, which demonstrated high activity against Mycobacterium tuberculosis. The introduction of specific moieties has been found to enhance the antimicrobial potency of these compounds, indicating their potential as antituberculosis agents (M. Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

Another significant area of application is the inhibition of carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, by sulfonamide derivatives. These isoforms are associated with tumor growth and metastasis, making inhibitors potential candidates for anticancer therapy. Several studies have developed ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that show potent and selective inhibition of hCA IX and XII. This selective inhibition suggests a therapeutic potential in targeting tumor-associated carbonic anhydrases (Nabih Lolak et al., 2019).

Properties

IUPAC Name

N,N-dimethyl-1-(4-morpholin-4-ylbenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-22(2)29(26,27)19-7-8-20-17(15-19)9-10-24(20)21(25)16-3-5-18(6-4-16)23-11-13-28-14-12-23/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGFRNRNGRCPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.